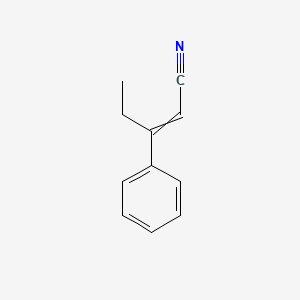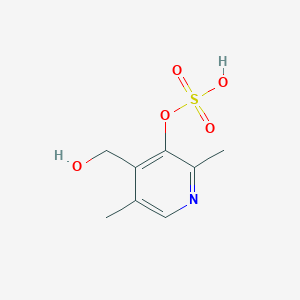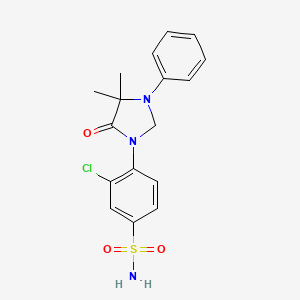
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the 3-chloro substituent can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The 4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl) group is introduced through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The 3-chloro and imidazolidinyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Used as a chemical intermediate for azo dyes.
4-Bromophenyl methyl sulfone: Undergoes coupling reactions with benzenesulfonamide.
4-Chloro-N-(3-hydroxyphenyl)benzenesulfonamide: Another sulfonamide derivative with different substituents.
Uniqueness
Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65615-02-3 |
|---|---|
Molekularformel |
C17H18ClN3O3S |
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
3-chloro-4-(4,4-dimethyl-5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-17(2)16(22)20(11-21(17)12-6-4-3-5-7-12)15-9-8-13(10-14(15)18)25(19,23)24/h3-10H,11H2,1-2H3,(H2,19,23,24) |
InChI-Schlüssel |
YRUTVRWTEPLPOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


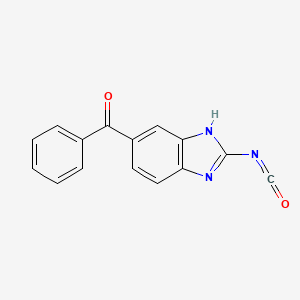
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)


![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)

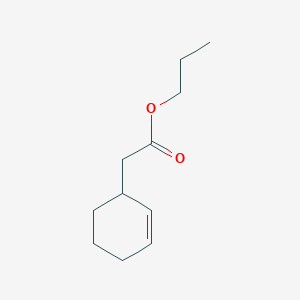
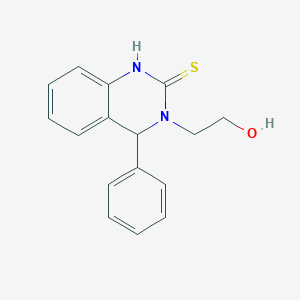
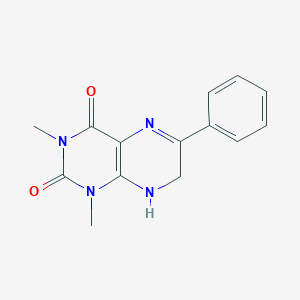
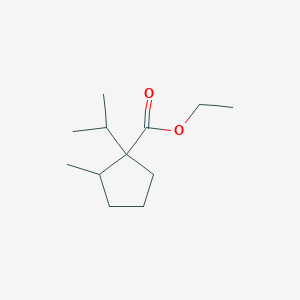
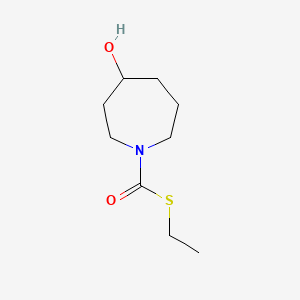
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
